molecular formula C11H5BrF4N2O B6200494 5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 1983733-45-4

5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine

Cat. No.: B6200494
CAS No.: 1983733-45-4
M. Wt: 337.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine (5-Br-2-F3PMP) is a heterocyclic compound that belongs to the class of pyrimidines. It has been studied extensively in scientific research due to its unique properties and potential applications.

Scientific Research Applications

5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine has been used in a variety of scientific research applications. It has been used in the synthesis of other heterocyclic compounds, such as 5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidines and 5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]pyridines. It has also been used as a starting material for the synthesis of various azoles, such as thiazoles and oxazoles. In addition, this compound has been used as a ligand in coordination chemistry, as well as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine is not fully understood. However, it is believed that the compound binds to certain proteins in the body, resulting in the inhibition of certain biochemical and physiological processes. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and anti-cancer activities. In addition, this compound has been found to have anticoagulant, antioxidant, and antiviral activities.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine in laboratory experiments include its high purity, low cost, and easy availability. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is toxic and should be handled with care. In addition, the compound has a low solubility in water, which can limit its use in some experiments.

Future Directions

Future research on 5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could explore the potential therapeutic applications of the compound, such as its use as an anti-cancer agent or anti-inflammatory agent. Finally, further research could investigate the use of this compound in the synthesis of other heterocyclic compounds, as well as its use as a ligand in coordination chemistry.

Synthesis Methods

The synthesis of 5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine can be achieved through the reaction of 2-amino-5-bromopyrimidine and 4-fluoro-3-(trifluoromethyl)phenol in the presence of an acid catalyst. The reaction is carried out at room temperature and can be completed within two hours. The product is isolated by column chromatography and purified by recrystallization.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine involves the reaction of 4-fluoro-3-(trifluoromethyl)phenol with 5-bromo-2-chloropyrimidine in the presence of a base to form the desired product.", "Starting Materials": [ "4-fluoro-3-(trifluoromethyl)phenol", "5-bromo-2-chloropyrimidine", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 4-fluoro-3-(trifluoromethyl)phenol and potassium carbonate in a suitable solvent (e.g. DMF, DMSO) and stir the mixture at room temperature.", "Step 2: Add 5-bromo-2-chloropyrimidine to the reaction mixture and continue stirring at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain 5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine as a white solid." ] }

1983733-45-4

Molecular Formula

C11H5BrF4N2O

Molecular Weight

337.1

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.